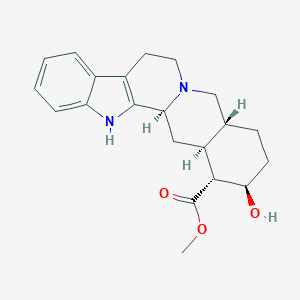![molecular formula C9H6Cl2N2O4S2 B046102 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-72-9](/img/structure/B46102.png)
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMT-3, is a benzothiadiazine derivative. It is a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that are involved in extracellular matrix (ECM) degradation. CMT-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and periodontitis.
Mechanism Of Action
CMT-3 inhibits 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide by binding to the active site of the enzyme. 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide are involved in the degradation of ECM proteins, which are important for maintaining tissue structure and function. By inhibiting MMP activity, CMT-3 can prevent ECM degradation and preserve tissue integrity.
Biochemical And Physiological Effects
CMT-3 has been shown to have anti-inflammatory and anti-angiogenic effects. It can also induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CMT-3 has been shown to have antibacterial properties and can inhibit the growth of periodontal pathogens.
Advantages And Limitations For Lab Experiments
One advantage of using CMT-3 in lab experiments is its potent inhibitory activity against 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. However, CMT-3 can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, CMT-3 has poor solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
1. Development of more soluble derivatives of CMT-3 for improved efficacy in vivo.
2. Evaluation of CMT-3 in combination with other anti-cancer drugs for enhanced therapeutic efficacy.
3. Investigation of the potential use of CMT-3 in treating other diseases, such as fibrosis and atherosclerosis.
4. Development of MMP-targeted imaging agents using CMT-3 as a lead compound.
5. Study of the effect of CMT-3 on other biological pathways, such as the immune system and oxidative stress.
Synthesis Methods
CMT-3 can be synthesized by reacting 5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium hydroxide and chloroacetic acid. The reaction yields CMT-3 as a white powder.
Scientific Research Applications
CMT-3 has been shown to have anti-tumor properties by inhibiting the activity of 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, which are involved in tumor invasion and metastasis. CMT-3 has also been studied for its potential use in treating arthritis, as it can inhibit cartilage degradation by 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. Additionally, CMT-3 has been shown to have antibacterial properties and has been studied for its potential use in treating periodontitis.
properties
CAS RN |
114260-72-9 |
|---|---|
Product Name |
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molecular Formula |
C9H6Cl2N2O4S2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-[(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Cl2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
InChI Key |
MOBWIOHKVSJAIB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



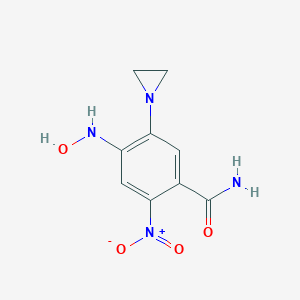
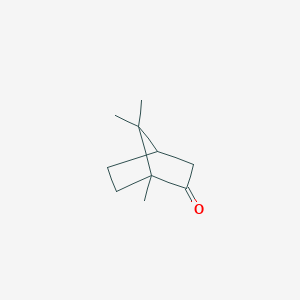
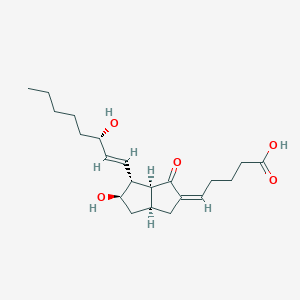
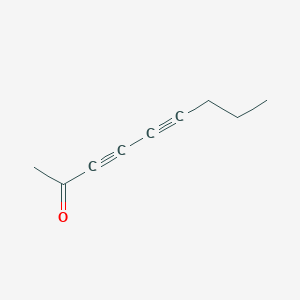
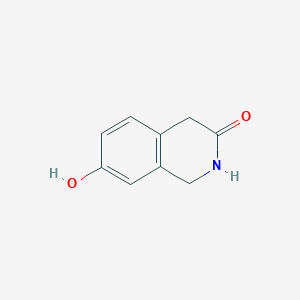
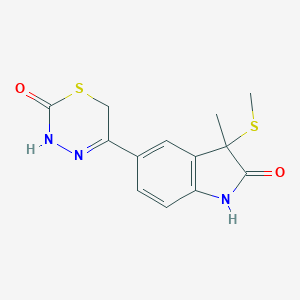
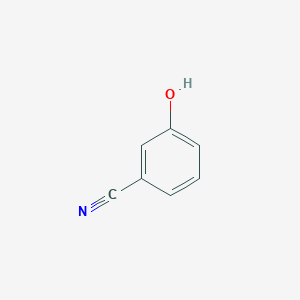
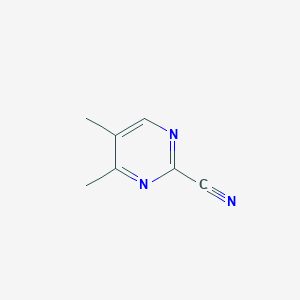
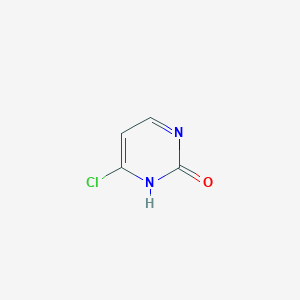
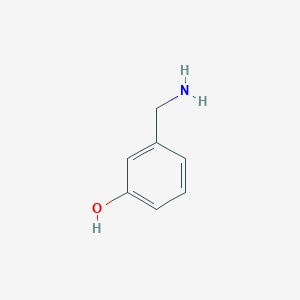
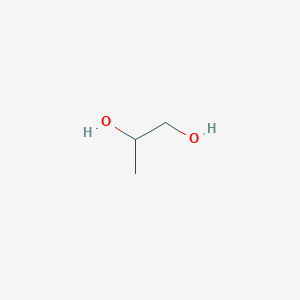
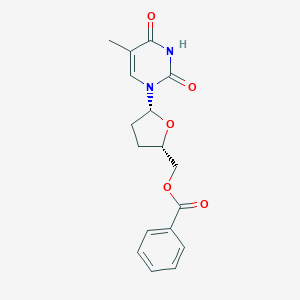
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
